molecular formula C4H9Br2N B582379 3-Bromopyrrolidine hydrobromide CAS No. 1262769-75-4

3-Bromopyrrolidine hydrobromide

Cat. No. B582379
M. Wt: 230.931
InChI Key: ZSDJSWROXIUGAE-UHFFFAOYSA-N
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Description

3-Bromopyrrolidine hydrobromide is a chemical compound with the molecular formula C4H9Br2N . It has an average mass of 230.929 Da and a monoisotopic mass of 228.910156 Da . It is employed as an intermediate for pharmaceuticals .


Synthesis Analysis

Pyrrolidine is a versatile scaffold used in drug discovery for the synthesis of biologically active compounds . The synthesis of several 1-substituted-3-bromopyrrolidines has been described in the literature . A unique technique of halopyrrolidine synthesis, which virtually eliminates self-quaternization, has also been presented .


Molecular Structure Analysis

The molecular structure of 3-Bromopyrrolidine hydrobromide consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, substituted at the 3-position with a bromine atom .

Scientific Research Applications

Enantioselective Synthesis

3-Bromopyrrolidine hydrobromide plays a pivotal role in the enantioselective synthesis of complex molecules. Research highlights its use in an amino-thiocarbamate catalyzed bromoaminocyclization process, leading to the production of 2-substituted 3-bromopyrrolidines. These intermediates are versatile building blocks, enabling further transformations into diverse functional molecules like dihydropyrroles and substituted pyrrolidines, underscoring its significance in synthetic organic chemistry (Chen, Yeung, & Zhou, 2012).

Novel Protocol for 3-Amino-2-methylpyrrolidines

The compound has been utilized in innovative protocols for synthesizing 3-amino-2-methylpyrrolidines, which are essential in the development of pharmaceuticals like the antipsychotic emonapride. This process involves a multi-step procedure, including reductive ring closure, O-deprotection, ring expansion, and nucleophilic displacement, demonstrating its versatility and importance in the realm of medicinal chemistry (D’hooghe, Aelterman, & de Kimpe, 2009).

CO2 Capture by Task-Specific Ionic Liquids

In the field of environmental chemistry, 3-bromopyrrolidine hydrobromide has contributed to the development of task-specific ionic liquids for CO2 capture. This involves its reaction with 1-butyl imidazole, leading to the formation of an ionic liquid with an appended amine group capable of reversibly sequestering CO2. This property makes it comparable to commercial amine sequestering agents, highlighting its potential in addressing global environmental challenges (Bates, Mayton, Ntai, & Davis, 2002).

Palladium-mediated N-arylation

In the field of catalysis, 3-bromopyrrolidine hydrobromide has shown its utility in the palladium-mediated N-arylation of heterocyclic diamines. This process demonstrates the compound's role in achieving selective arylation, which is crucial in the synthesis of various pharmaceuticals and fine chemicals (Cabello-Sanchez, Jean, Maddaluno, Lasne, & Rouden, 2007).

Synthesis of Phosphonic–Hydroxamic Acid Derivatives

3-Bromopyrrolidine hydrobromide has been instrumental in the synthesis of novel antibiotic derivatives, showcasing its importance in the discovery and development of new therapeutic agents. This involves a series of reactions including Michaelis–Arbusov reaction, alkylation, and hydrogenolysis, further emphasizing its versatility in synthetic organic chemistry (Owotoki, Geffken, & Kurz, 2006).

Safety And Hazards

3-Bromopyrrolidine hydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin, eyes, or clothing, and ingestion or inhalation. It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

3-bromopyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.BrH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDJSWROXIUGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735291
Record name 3-Bromopyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrrolidine hydrobromide

CAS RN

1262769-75-4
Record name 3-Bromopyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262769-75-4
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